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Methyl-d3 Stearidonate

Cat. No.: B1160181
M. Wt: 293.46
Attention: For research use only. Not for human or veterinary use.
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Description

Design and Synthesis of Deuterium-Labeled Stearidonic Acid Precursors

The foundational molecule for this synthesis is stearidonic acid (SDA), an omega-3 polyunsaturated fatty acid (18:4, n-3). wikipedia.org The primary precursor for the final labeled compound is non-labeled, high-purity stearidonic acid. This precursor can be sourced naturally or through synthetic organic chemistry.

Natural sources of stearidonic acid include the seed oils of various plants. wikipedia.org For research applications requiring high purity, these natural oils undergo an enrichment process. One effective method is lipase-catalyzed hydrolysis, where enzymes are used to selectively enrich the stearidonic acid content. For instance, using Candida rugosa lipase (B570770) on ahiflower seed oil has been shown to increase the concentration of SDA from 21.6% to 40.7% in the glyceride fraction. jst.go.jpnih.gov Following enrichment, the free fatty acid can be obtained through saponification. nih.govresearchgate.net

Table 1: Natural Oil Sources of Stearidonic Acid (SDA)

Oil SourceTypical SDA Content (%)
Echium Oil~14%
Ahiflower Oil~17-21%
Blackcurrant Seed Oil2-4%
Hemp Seed Oil0.5-2.5%
Corn Gromwell OilHigh
Data compiled from multiple sources. wikipedia.orgresearchgate.netresearchgate.nettaylorandfrancis.com

Alternatively, stearidonic acid can be produced biosynthetically from alpha-linolenic acid (ALA) through the action of the enzyme delta-6-desaturase. wikipedia.orgtuscany-diet.net This enzymatic step is a key consideration in biochemical studies of fatty acid metabolism.

Research-Oriented Derivatization to Methyl-d3 Stearidonate for Analytical Compatibility

To be effective as an internal standard in mass spectrometry, stearidonic acid must be derivatized. This process improves its volatility for gas chromatography (GC) and allows for the introduction of a stable isotope label. The target molecule, this compound, is synthesized by converting the carboxylic acid group of stearidonic acid into a deuterated methyl ester.

This is achieved through an acid-catalyzed esterification reaction using deuterated methanol (B129727) (CD₃OD) as the labeling reagent. bohrium.comnih.govuni-due.de A common catalyst for this reaction is anhydrous hydrogen chloride in methanol or boron trifluoride-methanol. aocs.org The reaction proceeds by protonating the carboxylic acid, which is then attacked by the deuterated methanol. The large excess of CD₃OD used in the reaction ensures that the equilibrium shifts toward the formation of the desired d3-methyl ester. aocs.org

This specific labeling strategy, where three deuterium (B1214612) atoms are placed on the methyl group, creates a +3 m/z mass shift compared to the naturally occurring (d0) methyl ester. bohrium.comuni-due.de This distinct mass difference is fundamental for its use as an internal standard, allowing it to be easily distinguished from the unlabeled analyte in a sample. chromatographyonline.com Another method involves using silver laurate and reacting it with methyl-d3 bromide to yield methyl-d3 laurate, a process that can be adapted for other fatty acids. cdnsciencepub.com

Characterization of Isotopic Purity and Positional Deuterium Incorporation

Following synthesis, it is imperative to verify the structural integrity and isotopic purity of the this compound. This is accomplished using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the mass of the synthesized molecule and determine its isotopic enrichment. rsc.orgnih.gov By analyzing the full scan mass spectrum, chemists can observe the distribution of isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net For this compound, the goal is to see a dominant peak corresponding to the molecule with three deuterium atoms and minimal signals from d0, d1, or d2 versions. cerilliant.com The +3 m/z shift from the unlabeled compound is a key indicator of successful labeling. bohrium.com Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for analyzing these fatty acid methyl esters. chromatographyonline.comnih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, NMR confirms the precise location of the deuterium atoms. rsc.orgclearsynth.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully synthesized sample, the characteristic signal for the methyl ester protons (usually a singlet around 3.7 ppm) would be significantly diminished or absent. studymind.co.uk

²H NMR (Deuterium NMR): A ²H NMR experiment would show a signal at the chemical shift corresponding to the methyl ester group, directly confirming that the deuterium atoms are incorporated at the desired position. sigmaaldrich.comnih.gov

The combination of these techniques provides a comprehensive evaluation, ensuring the compound is structurally correct and has the high isotopic purity required for its use as a reliable internal standard in quantitative analytical studies. rsc.org

Table 2: Analytical Techniques for Characterization

TechniquePurposeKey Findings
High-Resolution Mass Spectrometry (HRMS) Confirms molecular weight and determines isotopic purity.Detects the m/z of the d3-labeled compound and quantifies the percentage of d3 vs. d0, d1, d2 isotopologues. nih.govthermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS) Separates the FAME from other components and provides mass data.Confirms the +3 m/z shift and differentiates labeled from unlabeled compounds. bohrium.comchromatographyonline.com
¹H NMR Spectroscopy Confirms the absence of protons at the labeled site.Disappearance or significant reduction of the methyl ester proton signal. studymind.co.uk
²H NMR Spectroscopy Directly observes the deuterium nuclei.Presence of a signal at the chemical shift of the methyl ester group, confirming positional incorporation. sigmaaldrich.comnih.gov

Properties

Molecular Formula

C₁₉H₂₇D₃O₂

Molecular Weight

293.46

Synonyms

(All-Z)-6,9,12,15-Octadecatetraenoic Acid Methyl-d3 Ester;  (6Z,9Z,12Z,15Z)-Octadecatetraenoic Acid Methyl-d3 Ester;  Methyl-d3 (All-cis)-6,9,12,15-Octadecatetraenoate

Origin of Product

United States

Synthesis and Physicochemical Properties of Methyl D3 Stearidonate

Chemical Structure and Isotopic Labeling

This compound has the chemical formula C₁₉H₂₇D₃O₂ and a molecular weight of approximately 293.46 g/mol . clearsynth.com Its structure consists of an eighteen-carbon chain with four double bonds (a tetraenoic acid) and a methyl ester group at one end. The isotopic labeling is specifically on the methyl group, where the three hydrogen atoms (H) are replaced by deuterium atoms (D).

Table 1: Chemical and Isotopic Properties of this compound

Property Value
Chemical Name This compound
Synonyms (All-Z)-6,9,12,15-Octadecatetraenoic Acid Methyl-d3 Ester; Methyl-d3 (All-cis)-6,9,12,15-Octadecatetraenoate
Chemical Formula C₁₉H₂₇D₃O₂
Molecular Weight 293.46 g/mol
Isotopic Label Deuterium (d3) on the methyl group

Source: clearsynth.com

Physicochemical Characteristics

The physicochemical properties of this compound are very similar to its non-deuterated counterpart, Methyl Stearidonate, which has a molecular formula of C₁₉H₃₀O₂ and a molecular weight of 290.44 g/mol . nih.govlgcstandards.com The substitution of hydrogen with deuterium results in a slight increase in mass but generally has a minimal effect on properties like solubility and chemical reactivity. nih.gov

For analytical purposes, deuterated fatty acid methyl esters like this compound can be analyzed using gas chromatography-mass spectrometry (GC-MS). nih.gov In selected ion monitoring (SIM) mode, specific mass-to-charge ratio (m/z) values can be used for detection. For deuterated methyl esters of saturated fatty acids, m/z 77 and 90 are suggested. nih.gov

Table 2: General Physicochemical Properties of Similar Fatty Acid Esters

Property Typical Value Range
Acid Value Low (e.g., < 0.2 mg KOH/g)
Moisture Content Low (e.g., < 0.1%)
Solubility Soluble in organic solvents like deuterated chloroform

Source: acs.organalis.com.my

Advanced Analytical Methodologies for Deuterated Fatty Acid Methyl Esters

Gas Chromatography-Mass Spectrometry (GC-MS) for Methyl-d3 Stearidonate Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs), including their deuterated analogues. nih.gov The process typically involves the derivatization of fatty acids into their more volatile methyl esters prior to analysis. lipidmaps.orggcms.cz

Optimization of Chromatographic Separation for Deuterated Fatty Acid Methyl Esters

Effective chromatographic separation is critical for distinguishing between deuterated and non-deuterated FAMEs and resolving complex mixtures of fatty acid isomers. The choice of capillary column and the optimization of the temperature gradient are key factors in achieving high resolution. lipidmaps.org

For the analysis of FAMEs, highly polar capillary columns, such as those with a stabilized cyanopropyl phase, are often employed to separate positional and geometric isomers. acs.org The use of a long column (e.g., 100 m) enhances the separation efficiency. acs.org The temperature program of the GC oven is carefully ramped to achieve baseline separation of a wide range of fatty acids. lipidmaps.org For instance, a typical program might start at a lower temperature and linearly increase to a higher temperature to elute all compounds of interest. lipidmaps.org

A phenomenon known as the chromatographic isotope effect can be observed when analyzing deuterated compounds. The presence of deuterium (B1214612) atoms can lead to a slight shift in retention time compared to the non-deuterated counterpart. uni-due.de While full separation of deuterated and non-deuterated FAMEs is not always achieved or necessary, this effect can be utilized in method development. bohrium.com

Table 1: Example GC Column and Conditions for FAME Analysis

ParameterValueReference
Column Type Highly polar CP-Sil88 acs.org
Column Length 100 m acs.org
Internal Diameter 0.25 mm acs.org
Film Thickness <0.192 µm acs.org
Injection Mode Pulsed splitless acs.org
Carrier Gas Helium lcms.cz

Application of Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) for Quantification

For quantitative analysis, GC-MS can be operated in either full-scan mode or selected ion monitoring (SIM) mode. scioninstruments.com While full-scan mode provides a complete mass spectrum, SIM offers significantly higher sensitivity and selectivity by focusing on specific ions characteristic of the target analyte. scioninstruments.comgcms.cz This makes SIM particularly well-suited for trace-level quantification. scioninstruments.com

Multiple reaction monitoring (MRM), a technique used with tandem mass spectrometry (MS/MS), provides even greater specificity than SIM. waters.com In MRM, a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. researchgate.net This highly selective process minimizes background noise and interferences from the sample matrix. waters.com

For the analysis of deuterated FAMEs like this compound, specific MRM transitions can be established. The deuterated methyl group leads to a mass shift of +3 m/z, which allows for the selective detection of the deuterated analyte. uni-due.de The use of deuterated internal standards for each target compound is crucial for accurate quantification, as it corrects for variations during sample preparation and analysis. lipidmaps.orgresearchgate.net

Table 2: Comparison of SIM and MRM for Quantitative Analysis

FeatureSelected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)Reference
Principle Monitors specific pre-selected ions.Monitors a specific transition from a precursor ion to a product ion. scioninstruments.comwaters.com
Sensitivity HighVery High scioninstruments.comwaters.com
Selectivity HighVery High scioninstruments.comwaters.com
Application Targeted quantitative analysis of known compounds.Targeted quantitative analysis in complex matrices. scioninstruments.comwaters.com

Isotope Ratio Mass Spectrometry (IRMS) for Elucidating Metabolic Fate

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a powerful technique for precisely measuring the isotopic enrichment of individual compounds. bioscientifica.com This method is highly sensitive and can detect very low levels of deuterium enrichment, making it ideal for metabolic studies. metsol.com

In GC-C-IRMS analysis of deuterated fatty acids, the separated FAMEs are combusted to hydrogen gas (H2) at high temperatures (e.g., 1450°C). metsol.com The resulting gas is then introduced into the IRMS, which measures the ratio of deuterium to hydrogen (D/H). metsol.com This information allows researchers to trace the incorporation of deuterium from labeled precursors, such as this compound, into various fatty acids and lipids, providing insights into their metabolic pathways. metsol.comtitech.ac.jp The use of IRMS is a reliable and safe alternative to radioactive tracers for studying fatty acid metabolism. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Deuterated Lipidomic Profiling

Liquid chromatography-mass spectrometry (LC-MS) has become a central technique in lipidomics, offering the ability to analyze a wide range of lipid classes with high sensitivity and specificity. caymanchem.comnih.gov It is particularly valuable for the analysis of intact lipids and their metabolites, which may not be suitable for GC-MS.

High-Resolution Mass Spectrometry (HRMS) in Deuterated Lipidomics

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of molecules. nih.govmdpi.com This capability is crucial in lipidomics for the confident identification of a vast number of lipid species in complex biological samples. nih.gov Instruments like Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers can achieve very high resolution and mass accuracy. thermofisher.comresearchgate.net

In the context of deuterated lipidomics, HRMS is essential for resolving the isotopic peaks of labeled and unlabeled lipids. thermofisher.com The mass difference between a deuterium atom and a carbon-13 atom is very small, and ultra-high resolution is required to baseline resolve these isotopes at the MS/MS level. thermofisher.com This allows for accurate quantification of deuterium incorporation and avoids interference from the natural abundance of 13C. thermofisher.com The combination of reversed-phase liquid chromatography with HRMS is a powerful approach for in-depth lipidome characterization. biorxiv.org

Table 3: Key Features of HRMS in Deuterated Lipidomics

FeatureDescriptionReference
High Mass Accuracy Allows for the confident determination of elemental composition. nih.gov
High Resolution Enables the separation of isotopic peaks, including deuterium and 13C. thermofisher.com
Sensitivity Capable of detecting low-abundance lipid species. rsc.org
Application Untargeted and targeted lipidomic profiling, accurate quantification of isotope incorporation. thermofisher.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Labeled Metabolites

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of metabolites. mdpi.comnih.gov In an MS/MS experiment, a specific precursor ion is isolated and then fragmented through collision-induced dissociation (CID) or other activation methods. nih.gov The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. nih.gov

When analyzing metabolites of deuterated compounds like this compound, MS/MS is used to identify the location of the deuterium label within the molecule. By comparing the fragmentation patterns of the labeled and unlabeled metabolites, researchers can deduce the structural changes that have occurred during metabolism. acs.org This approach is powerful for identifying the products of enzymatic reactions and elucidating metabolic pathways. researchgate.net Stable isotope labeling combined with MS/MS analysis allows for the confident pairing of labeled and non-labeled metabolites, even when their m/z values differ. acs.org

Rigorous Method Development and Validation in Stable Isotope Tracer Studies

The use of stable isotope-labeled compounds, such as this compound, has become a gold-standard methodology for investigating the metabolism of lipids and lipoproteins. bioscientifica.combioscientifica.com These tracers are invaluable in quantitative studies due to their ability to be distinguished from their endogenous, unlabeled counterparts by mass spectrometry. bioscientifica.com The development and validation of analytical methods for these deuterated analytes are critical for ensuring that the data generated from tracer studies are reliable and reproducible. nih.gov This process involves a comprehensive assessment of the method's performance, including its accuracy, precision, and robustness, as well as the strategic implementation of internal standards to correct for analytical variability. lipidmaps.orgnih.gov

To permit analysis by gas chromatography (GC), fatty acids are typically converted into more volatile, non-polar derivatives, most commonly fatty acid methyl esters (FAMEs). nih.gov This derivatization is a crucial step in the sample preparation for analyzing compounds like this compound. nih.govbohrium.com

Assessment of Analytical Accuracy, Precision, and Robustness for Deuterated Analytes

The validation of an analytical method ensures that it is suitable for its intended purpose. For quantitative analyses of deuterated fatty acid methyl esters like this compound, this involves establishing key performance characteristics. core.ac.uk

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent accuracy or bias. mdpi.com For a method to be considered accurate, the mean value should be within a defined percentage of the actual concentration, typically ±15%. researchgate.net

Precision measures the degree of scatter among a series of measurements of the same sample. It is a measure of random error and is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). researchgate.net Precision is evaluated at two levels:

Intra-day precision (Repeatability): The precision obtained from a set of measurements made by the same operator, with the same equipment, over a short period.

Inter-day precision (Intermediate Precision): The precision obtained from measurements made in the same laboratory but on different days, often with different operators or equipment.

For a method to be deemed precise, the %CV should not exceed 15% for QC samples, with a slightly wider acceptance margin of 20% at the lower limit of quantification (LLOQ). researchgate.net

Validation ParameterAcceptance CriteriaTypical Application
Accuracy (% Bias)Within ±15% of the nominal valueLow, Medium, and High QC Samples
Precision (%CV / %RSD)≤15%Low, Medium, and High QC Samples
Precision at LLOQ (%CV)≤20%Lower Limit of Quantification Sample
Linearity (r²)≥0.99Calibration Curve

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. mdpi.com This demonstrates the method's reliability during normal use. For instance, a robustness study might test the impact of minor changes in GC oven temperature gradients, mobile phase composition in liquid chromatography, or sample preparation incubation times. hpst.cz A robust method will show no significant change in results, ensuring consistent performance. scispace.com For example, a study demonstrated that even after 14,000 sample injections, internal standard correction allowed for continuous, accurate quantification, proving the method's robustness. hpst.cz

Implementation of Internal Standard Strategies Using Deuterated Fatty Acids

The use of an appropriate internal standard (IS) is fundamental to achieving high accuracy and precision in mass spectrometry-based quantification. nih.govjove.com An IS is a compound added in a constant amount to all samples, calibrators, and controls. lipidmaps.org Its primary purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. lipidmaps.orgscispace.com

For the analysis of deuterated analytes like this compound, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself. lipidmaps.orgscispace.com This is the core of the stable isotope dilution method. nih.gov Deuterated internal standards are preferred because they have nearly identical chemical and physical properties to the target analyte. lipidmaps.org They co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer, making them the best choice to correct for matrix effects—the suppression or enhancement of ionization caused by other components in the sample. mdpi.comresearchgate.net

However, when a deuterated version of the specific analyte is not available or is prohibitively expensive, a deuterated analogue with close structural and chemical properties is the next best choice. lipidmaps.org For the broader analysis of fatty acids, a suite of deuterated standards is often used to quantify a wide range of analytes in a single run. nih.govlipidmaps.org

Internal StandardAnalyte(s) QuantifiedRationale for Use
Palmitic Acid-d3Palmitic Acid (16:0)Stable isotope-labeled analogue of the target analyte.
Stearic Acid-d3Stearic Acid (18:0)Stable isotope-labeled analogue of the target analyte.
Oleic Acid-d2Oleic Acid (18:1)Stable isotope-labeled analogue of the target analyte.
Arachidonic Acid-d8Arachidonic Acid (20:4)Stable isotope-labeled analogue of the target analyte.
Docosahexaenoic Acid-d5Docosahexaenoic Acid (22:6)Stable isotope-labeled analogue of the target analyte.

This table provides examples of common deuterated internal standards used in fatty acid analysis. A similar strategy would be employed for this compound, ideally using a more heavily deuterated version of stearidonate as an internal standard. Data sourced from LIPID MAPS protocols. lipidmaps.org

The implementation of a SIL IS improves the precision of the method. scispace.com By calculating the ratio of the analyte peak area to the IS peak area, variations from sample injection, matrix effects, and extraction efficiency are effectively normalized, leading to highly reliable and reproducible quantitative data essential for metabolic tracer studies. researchgate.net

Elucidation of Stearidonic Acid Metabolism Using Methyl D3 Stearidonate

Tracing Fatty Acid Desaturation Pathways with Methyl-d3 Stearidonate

The introduction of a deuterium (B1214612) label on stearidonate provides a powerful tool to investigate the series of desaturation reactions that are fundamental to the synthesis of highly unsaturated fatty acids.

Investigation of Delta-6 Desaturase Activity and Stearidonic Acid Conversion

Delta-6 desaturase (D6D), encoded by the FADS2 gene, is a critical rate-limiting enzyme in the PUFA biosynthetic pathway. mdpi.comnih.gov Its primary role involves introducing a double bond at the sixth carbon from the carboxyl end of precursor fatty acids. mdpi.comnih.gov D6D catalyzes the conversion of the essential omega-3 fatty acid alpha-linolenic acid (ALA, 18:3n-3) into stearidonic acid (SDA, 18:4n-3) and, in the competing omega-6 pathway, converts linoleic acid (LA, 18:2n-6) into gamma-linolenic acid (GLA, 18:3n-6). nih.govwikipedia.org

By introducing this compound into a biological system, researchers can bypass the initial D6D-mediated conversion from ALA and directly study the subsequent metabolic steps. However, the activity of D6D is also relevant for later stages of the pathway, specifically the conversion of tetracosapentaenoic acid (24:5n-3) to tetracosahexaenoic acid (24:6n-3), a precursor to docosahexaenoic acid (DHA). plos.org Studies using tracers like this compound can help elucidate the efficiency of these downstream desaturation steps and determine if they represent bottlenecks in the synthesis of long-chain PUFAs. For instance, research on a D6D enzyme from the pike eel (Muraenesox cinereus) showed a high conversion rate of ALA to STA (SDA) at 45.9%, highlighting the enzyme's preference for omega-3 substrates in some species. nih.gov

Interplay with Omega-3 and Omega-6 Polyunsaturated Fatty Acid Biosynthesis Pathways

The biosynthesis of omega-3 and omega-6 PUFAs occurs through parallel pathways that compete for the same set of desaturase and elongase enzymes. mdpi.com This competition is a crucial point of regulation in lipid metabolism. The balance between the metabolites of these two pathways is vital for maintaining health, as omega-3 PUFAs are generally associated with anti-inflammatory properties, while an excess of omega-6 PUFAs can be pro-inflammatory. nih.govfrontiersin.org

Using this compound allows for specific tracing of the omega-3 pathway. Researchers can quantify the rate at which d3-SDA is converted to downstream products like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) and assess how this flux is affected by the presence of competing omega-6 substrates like linoleic acid (LA) and arachidonic acid (AA). nih.gov Studies have shown that different desaturase enzymes exhibit varying preferences for omega-3 versus omega-6 substrates. For example, the D6D from the fungus Mortierella alpina preferentially converts LA to GLA, whereas the D6D from the microalga Micromonas pusilla shows a strong preference for converting ALA to SDA. nih.gov This enzymatic preference significantly influences the ratio of omega-3 to omega-6 PUFAs produced. By tracing the metabolism of this compound, scientists can directly measure the competitive dynamics between these two critical pathways in various tissues and under different physiological conditions.

Investigating Fatty Acid Elongation Processes in Lipid Metabolism

Following desaturation, the fatty acid carbon chain is extended through the action of elongase enzymes. This compound serves as an ideal substrate to study these processes.

Characterization of Elongase Enzyme Activities on this compound

Fatty acid elongases are a family of enzymes (ELOVLs) that catalyze the rate-limiting step in the fatty acid elongation cycle, which adds two-carbon units to the growing acyl chain. wikipedia.orgmdpi.com Several elongases, particularly ELOVL2 and ELOVL5, are involved in PUFA synthesis. nih.gov

Research using various PUFA substrates has demonstrated that SDA is a substrate for these elongases. plos.orgnih.gov By supplying this compound to cells or in vitro systems expressing specific elongases, the activity and substrate specificity of these enzymes can be precisely characterized. The deuterium-labeled SDA is elongated to produce d3-eicosatetraenoic acid (d3-ETA, 20:4n-3). Measuring the rate of this conversion provides a direct assessment of the elongase activity on an SDA substrate. Studies in recombinant yeast have shown that rat ELOVL2 and ELOVL5 are both capable of elongating SDA, a critical step in the pathway leading to EPA. plos.org

Table 1: Key Enzymes in Stearidonic Acid Metabolism
EnzymeGeneReaction CatalyzedRelevance to this compound Tracing
Delta-6 Desaturase (D6D)FADS2ALA (18:3n-3) → SDA (18:4n-3)This compound bypasses this initial step, allowing focus on subsequent reactions. plos.org
Elongase of Very Long Chain Fatty Acids 5 (ELOVL5)ELOVL5SDA (18:4n-3) → ETA (20:4n-3)Acts on d3-SDA to produce d3-ETA, a key elongation step. nih.govnih.gov
Elongase of Very Long Chain Fatty Acids 2 (ELOVL2)ELOVL2EPA (20:5n-3) → DPA (22:5n-3)Catalyzes further elongation of SDA-derived PUFAs. plos.org
Delta-5 Desaturase (D5D)FADS1ETA (20:4n-3) → EPA (20:5n-3)Converts the elongated d3-ETA into d3-EPA. mdpi.com

Pathways to Longer Chain Polyunsaturated Fatty Acids (PUFAs) from Stearidonate Precursors

The synthesis of the most biologically active long-chain omega-3 PUFAs, EPA and DHA, from SDA requires a sequence of elongation and desaturation steps. This compound is an excellent tool for delineating this pathway and identifying potential regulatory points. researchgate.net

The established pathway proceeds as follows:

Elongation: this compound (d3-18:4n-3) is first elongated by an elongase (primarily ELOVL5) to form d3-eicosatetraenoic acid (d3-ETA, 20:4n-3). nih.gov

Desaturation: d3-ETA is then desaturated by the delta-5 desaturase (D5D) enzyme to produce d3-eicosapentaenoic acid (d3-EPA, 20:5n-3). mdpi.com

Further Elongation: d3-EPA is subsequently elongated by ELOVL2 to form d3-docosapentaenoic acid (d3-DPA, 22:5n-3). plos.org

Final Steps to DHA: The conversion of d3-DPA to d3-docosahexaenoic acid (d3-DHA, 22:6n-3) is more complex, involving another elongation to a 24-carbon intermediate (d3-24:5n-3), a desaturation by D6D to d3-24:6n-3, and finally a chain-shortening step via peroxisomal β-oxidation. plos.orgresearchgate.net

Studies have indicated that while providing SDA effectively increases tissue levels of EPA and DPA, the subsequent conversion to DHA is often limited. plos.orgnih.gov This suggests that the later elongation or desaturation steps are significant control points in the pathway. nih.gov Using this compound allows researchers to quantify the accumulation of labeled intermediates like d3-DPA, providing direct evidence of bottlenecks in DHA synthesis.

Metabolic Flux Analysis with this compound

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov The use of stable isotope tracers, such as the deuterium in this compound, is central to this approach. researchgate.netnih.gov

When this compound is introduced into a biological system, the deuterium label is incorporated into all downstream metabolites of the omega-3 synthesis pathway. By measuring the isotopic enrichment (the proportion of labeled to unlabeled molecules) of these downstream PUFAs (e.g., EPA, DPA, DHA) over time using mass spectrometry, researchers can calculate the rate of flow of carbon through the pathway. plos.org

This technique provides a dynamic view of lipid metabolism that goes beyond simple measurements of metabolite concentrations. For example, MFA with this compound can reveal:

The absolute rate of conversion of SDA to EPA in picomoles per cell per hour.

How this flux is altered by diet, disease state, or genetic variations in desaturase and elongase enzymes. nih.gov

The relative contribution of the de novo synthesis pathway from SDA to the total cellular pool of EPA and DHA, compared to the uptake of these fatty acids from extracellular sources.

Quantitative Assessment of Carbon Flow through Defined Lipid Pathways

The quantitative analysis of metabolic flux, or the rate of turnover of molecules through a metabolic pathway, is a primary application of stable isotope tracers like this compound. researchgate.netyuntsg.com Following administration, the deuterium-labeled stearidonate enters the body's fatty acid pools and is subjected to the same enzymatic machinery as its unlabeled counterpart, including elongase and desaturase enzymes. nih.govresearchgate.net By using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the tracer and its downstream metabolites can be identified and quantified based on their unique mass. researchgate.netisotope.com

Research using this methodology has been pivotal in determining the conversion efficiency of stearidonic acid (SDA) into eicosapentaenoic acid (EPA), a critical long-chain omega-3 fatty acid. Studies have shown that SDA is a more effective precursor to EPA than alpha-linolenic acid (ALA) because it bypasses the rate-limiting delta-6-desaturase step in the omega-3 synthesis pathway. researchgate.netfrontiersin.org For instance, human clinical trials have demonstrated that dietary SDA significantly increases EPA levels in plasma and red blood cell membranes. nih.govnih.gov In vitro studies using liver cell models, such as HepG2 cells, have corroborated these findings, showing that SDA supplementation leads to a significantly higher accumulation of cellular EPA compared to supplementation with ALA. nih.govfrontiersin.org These quantitative assessments are crucial for understanding how dietary precursors contribute to the body's inventory of bioactive lipids.

The table below summarizes findings on the conversion and accumulation of EPA from stearidonic acid in different experimental models, illustrating the type of quantitative data that can be obtained using tracer methodologies.

Experimental ModelKey FindingObservation DetailsReference
Human Clinical StudyIncreased EPA in Red Blood Cells (RBC)SDA consumption was shown to increase the percentage of EPA in RBC membranes with a relative efficiency of 16.7% to 41.0% compared to direct EPA intake. nih.gov nih.gov
Human Plasma (In Vivo)Significant Rise in Plasma EPAOral intake of ahiflower oil, rich in SDA, led to a threefold increase in plasma EPA levels (from 0.2% to 0.6% of total fatty acid methyl esters). nih.gov nih.gov
Cultured Human Liver Cells (HepG2)Enhanced Cellular EPA AccumulationSDA-treated HepG2 cells showed 65% higher EPA levels (5.1% of total fatty acids) compared to ALA-treated cells (3.0% of total fatty acids). nih.gov nih.gov
Human Metabolism ComparisonSuperior Conversion vs. Other n-3 PUFAsStudies comparing the metabolism of various n-3 fatty acids concluded that SDA is more readily converted to EPA in humans. jst.go.jp jst.go.jp

Dynamic Tracing of this compound in Complex Biochemical Networks

Beyond static quantification, this compound enables the dynamic tracing of fatty acid metabolism over time. nih.gov This approach involves collecting samples at multiple time points after the introduction of the tracer to map the rate of its appearance and disappearance in various lipid pools. yuntsg.com Such kinetic analysis provides a detailed picture of the complex and interconnected nature of lipid networks, revealing how stearidonate is distributed, stored, and metabolized. nih.gov

When this compound is introduced, the deuterium label can be tracked as it is first incorporated into phospholipids (B1166683) and triglycerides as stearidonate itself. Subsequently, the label begins to appear in downstream metabolites like eicosatetraenoic acid (ETA) and, most notably, EPA, as the original tracer molecule is processed by elongase and desaturase enzymes. nih.govresearchgate.net The rate at which the label appears in these subsequent products provides direct evidence of the flux through specific biosynthetic pathways. nih.gov This dynamic view is essential for understanding how factors like diet or physiological state can influence lipid metabolism in real-time. yuntsg.commdpi.com For example, while studies show that SDA is efficiently converted to EPA, dynamic tracing also confirms that the subsequent conversion of EPA to docosahexaenoic acid (DHA) is very limited in humans. todaysdietitian.com

The following table provides a hypothetical illustration of how the deuterium label from this compound might be distributed across a simplified biochemical network over time, demonstrating the power of dynamic tracing.

Time After Tracer AdministrationDeuterium Label in Stearidonate (SDA) Pool (% of Total Label)Deuterium Label in Eicosatetraenoic Acid (ETA) Pool (% of Total Label)Deuterium Label in Eicosapentaenoic Acid (EPA) Pool (% of Total Label)Deuterium Label in Other Lipid Pools (% of Total Label)
1 Hour95%3%1%1%
6 Hours60%15%10%15%
24 Hours25%10%30%35%
72 Hours5%5%45%45%

Applications of Methyl D3 Stearidonate in Lipidomics Research

Quantitative Lipidomics Utilizing Deuterated Internal Standards for Fatty Acid Profiling

Quantitative analysis in lipidomics aims to determine the precise concentration of individual lipid species within a biological sample. However, techniques like mass spectrometry (MS) can be subject to variability arising from sample preparation, extraction efficiency, and instrument response (ion suppression or enhancement). nih.gov To correct for these variations, stable isotope-labeled internal standards are routinely employed. nih.gov Deuterated compounds, such as Methyl-d3 Stearidonate, are considered the gold standard for absolute quantitation in lipidomics. nih.gov

An ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during extraction and ionization. avantiresearch.com Because the deuterium (B1214612) label only slightly increases the mass without significantly altering the chemical behavior, this compound serves as an excellent internal standard for its unlabeled counterpart, methyl stearidonate, and other structurally similar polyunsaturated fatty acid (PUFA) methyl esters.

In a typical workflow, a known quantity of this compound is added to a biological sample before lipid extraction. researchgate.net The sample is then processed, and the fatty acids are often converted to their fatty acid methyl ester (FAME) derivatives for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govau.dk The mass spectrometer detects both the endogenous (unlabeled) analyte and the deuterated (labeled) standard. By comparing the signal intensity of the endogenous fatty acid to that of the known amount of the added deuterated standard, researchers can accurately calculate the absolute concentration of the fatty acid in the original sample, effectively normalizing for any experimental variability. avantiresearch.com

Table 1: Principles of Quantitative Analysis Using a Deuterated Internal Standard

StepWithout Internal StandardWith this compound (Internal Standard)Rationale
Sample Preparation Endogenous StearidonateEndogenous Stearidonate + Known amount of this compoundThe standard is added at the beginning to account for analyte loss during extraction and processing.
Mass Spectrometry Analysis Signal intensity of endogenous Stearidonate is measured.Signal intensities for both endogenous Stearidonate and this compound are measured.The deuterated standard is distinguished by its higher mass-to-charge ratio (m/z).
Quantification Concentration is estimated based on signal intensity, which is prone to error from experimental variations.The ratio of the endogenous analyte signal to the internal standard signal is calculated. This ratio is used to determine the exact concentration.This ratio corrects for variations in sample handling and instrument response, leading to high accuracy and precision. avantiresearch.com

Mechanistic Research into Lipid Biomarker Discovery and Validation in Model Systems

Beyond quantification, this compound is a powerful tool for tracing the metabolic fate of stearidonic acid (SDA) in biological systems. This application is crucial for understanding disease mechanisms and for the discovery and validation of lipid biomarkers. nih.govnih.gov By introducing a labeled precursor like this compound into cell cultures or animal models, scientists can track its conversion into other bioactive lipids.

SDA is an intermediate in the biosynthetic pathway that converts the essential plant-derived omega-3 fatty acid α-linolenic acid (ALA) into longer-chain, more unsaturated fatty acids like eicosapentaenoic acid (EPA). nih.gov The efficiency of this conversion is of significant interest in nutrition and medicine. nih.gov Using this compound, researchers can directly measure the rate of its elongation and desaturation to form labeled EPA and other downstream metabolites. researchgate.net

This stable isotope tracing approach provides dynamic information on lipid metabolism that cannot be obtained from static measurements alone. nih.gov For instance, in studies of metabolic diseases, researchers can compare the metabolic flux of this compound in healthy versus diseased models. Alterations in the levels of labeled downstream products can reveal specific enzymatic dysregulations, providing mechanistic insights into the pathology and helping to identify potential biomarkers. nih.gov If a disease model shows reduced conversion of this compound to labeled EPA, it could indicate impaired desaturase or elongase enzyme activity, pointing to a potential therapeutic target. nih.gov

Table 2: Application in a Hypothetical Disease Model Study

Experimental GroupLabeled Compound AdministeredLabeled Metabolites MeasuredFindingMechanistic Implication
Control Model This compoundd3-Eicosatetraenoic Acid (ETA), d3-Eicosapentaenoic Acid (EPA)Efficient conversion of d3-SDA to d3-ETA and d3-EPA is observed.Normal function of fatty acid elongase and desaturase enzymes.
Disease Model (e.g., Metabolic Syndrome) This compoundd3-Eicosatetraenoic Acid (ETA), d3-Eicosapentaenoic Acid (EPA)Significantly lower levels of d3-EPA compared to the control group.Impaired delta-5 desaturase activity, a potential biomarker and hallmark of the disease. researchgate.net

Role in Comprehensive Fatty Acid Compositional Analysis and Isomer Differentiation

Achieving a comprehensive and accurate profile of all fatty acids in a sample is a significant analytical challenge due to their structural diversity, including variations in chain length, degree of unsaturation, and the position and geometry of double bonds (isomers). nih.gov this compound plays a vital role in ensuring the quality and reliability of such comprehensive analyses.

As an internal standard, it provides a reference point for both retention time and signal intensity across complex chromatographic runs. researchgate.net This is critical for the correct identification and quantification of dozens or even hundreds of fatty acids in a single analysis. The presence of a consistent internal standard helps to align chromatograms from different samples, improving the reliability of peak identification.

Furthermore, the differentiation of fatty acid isomers, such as positional or geometric (cis/trans) isomers, requires high-resolution chromatographic separation, typically using GC or specialized LC columns. nih.govresearchgate.net While this compound itself does not resolve isomers, its stable presence ensures that the analytical system is performing optimally and reproducibly. au.dk Any shifts in the retention time of the internal standard can signal a problem with the chromatographic system, preventing misidentification of closely eluting isomers. By ensuring analytical consistency, the deuterated standard allows for subtle differences in the fragmentation patterns and retention times of various isomers to be reliably detected and quantified, which is essential for understanding the specific biological roles of different fatty acid structures. mdpi.com

Table 3: Role of Internal Standard in Isomer Analysis

Analytical ParameterWithout Internal StandardWith this compound (Internal Standard)Contribution to Analysis
Retention Time (RT) Verification RTs of analytes may drift between runs, leading to potential misidentification of isomers.The RT of this compound is monitored as a constant reference.Confirms system stability and allows for correction of minor RT shifts, ensuring accurate peak identification.
Peak Area Normalization Quantification of isomers is subject to injection volume and detector response variability.Peak areas of isomers are normalized against the peak area of the internal standard.Enables accurate comparison of isomer concentrations across different samples and analytical batches.
Quality Control System performance fluctuations may go undetected.An inconsistent signal or RT for the internal standard immediately flags an analytical issue.Ensures the overall data quality and reliability required for differentiating structurally similar compounds.

In Vitro and in Vivo Experimental Models for Metabolic Pathway Analysis

Application in Cell Culture Models for Direct Enzymatic and Metabolic Investigations

Hepatocyte Cell Lines: Liver cells are central to fatty acid metabolism, including desaturation, elongation, and incorporation into various lipid classes. Immortalized human hepatocyte cell lines such as HepG2, AML12, and THLE-2 are widely used to study these processes. In this context, Methyl-d3 Stearidonate could be introduced into the culture medium to trace its conversion to downstream omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Researchers would analyze the cellular lipid pool to determine the extent of this bioconversion and the activity of the enzymes involved, namely delta-6 and delta-5 desaturases.

Macrophage Models: Macrophages play a key role in inflammation and lipid metabolism. The metabolic profile of macrophages can influence their inflammatory phenotype (M1 vs. M2). nih.govfrontiersin.org Pro-inflammatory M1 macrophages often exhibit increased glycolysis and fatty acid synthesis, while anti-inflammatory M2 macrophages rely more on fatty acid oxidation. nih.gov By supplying this compound to macrophage cell cultures (e.g., THP-1 derived macrophages), researchers could investigate how this specific omega-3 fatty acid influences macrophage polarization and the synthesis of lipid mediators.

The core of tracer studies lies in the accurate measurement of isotope enrichment in various metabolites. For this compound, this would involve the following steps:

Lipid Extraction: Total lipids would be extracted from the cultured cells using established methods like the Folch or Bligh-Dyer techniques, which use a chloroform/methanol (B129727) solvent system.

Derivatization: The extracted fatty acids are typically converted to their fatty acid methyl esters (FAMEs) to increase their volatility for gas chromatography analysis.

Mass Spectrometry Analysis: Gas chromatography-mass spectrometry (GC-MS) is the primary technique used to separate the different FAMEs and measure the incorporation of the deuterium (B1214612) label from this compound into its downstream metabolites. By monitoring the mass-to-charge ratio of the parent and product fatty acids, the degree of isotopic enrichment can be precisely quantified.

Analytical StepDescription
Cell Lysis & Lipid Extraction Disruption of cell membranes to release lipids, followed by separation from other cellular components using organic solvents.
Saponification & Derivatization Cleavage of fatty acids from complex lipids and their conversion to volatile fatty acid methyl esters (FAMEs).
GC-MS Analysis Separation of individual FAMEs by gas chromatography and detection by mass spectrometry to identify and quantify the deuterated species.

Utilization in Animal Models for Systemic Metabolic Fate and Organ-Specific Studies

Animal models, particularly rodents, are indispensable for understanding the systemic metabolism and tissue-specific distribution of nutrients. Tracer studies with this compound in these models would provide insights into its absorption, distribution, metabolism, and excretion.

In a typical rodent study, this compound would be administered orally or via injection. At various time points, blood and tissue samples would be collected to trace the journey of the labeled stearidonic acid. This approach allows for the investigation of:

Bioavailability and Absorption: By measuring the levels of the deuterated tracer in the blood over time, the rate and extent of its absorption from the gastrointestinal tract can be determined.

Inter-organ Flux: The movement of this compound and its metabolites between different organs, such as the liver, adipose tissue, brain, and muscle, can be mapped.

Organ-Specific Metabolism: Analysis of tissues would reveal where the conversion of stearidonic acid to EPA and DHA predominantly occurs and where these fatty acids are stored. For instance, the liver is expected to be a primary site of conversion, while adipose tissue would be a major storage depot.

The analysis of biological matrices like plasma, liver, and adipose tissue requires robust and sensitive analytical methods.

Sample Preparation: The preparation of these samples is a critical step to ensure accurate analysis. It typically involves:

Homogenization: Tissues are homogenized to break down the cellular structure and release the lipids.

Lipid Extraction: Similar to cell culture models, solvent extraction methods are employed to isolate the lipid fraction.

Fractionation: In some cases, different lipid classes (e.g., phospholipids (B1166683), triglycerides, cholesterol esters) may be separated using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE) to gain a more detailed understanding of the labeled fatty acid's incorporation.

Isotope Enrichment Measurement: Gas chromatography-mass spectrometry (GC-MS) remains a gold standard for the analysis of FAMEs from biological tissues. The use of high-resolution mass spectrometry can further enhance the specificity and sensitivity of detection, allowing for the precise measurement of even low levels of isotope enrichment in various tissues.

Biological MatrixKey Considerations for Sample PreparationPrimary Analytical Technique
Plasma/Serum Efficient extraction from a complex protein-rich matrix.GC-MS of FAMEs
Liver Homogenization to disrupt tissue structure and thorough lipid extraction.GC-MS, potentially with prior lipid class fractionation
Adipose Tissue High lipid content requires careful handling to ensure representative sampling and complete extraction.GC-MS of FAMEs
Brain Complex lipid composition necessitates specialized extraction protocols to capture all relevant lipid classes.High-resolution GC-MS or LC-MS/MS

Future Directions and Research Opportunities

Integration with Multi-Omics Approaches for Holistic Metabolic Understanding

Modern biological research increasingly relies on "multi-omics" to build a comprehensive picture of cellular and organismal function. researchgate.netbohrium.com These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide static snapshots of the components of a biological system. However, a significant opportunity lies in integrating the dynamic data provided by stable isotope tracers like Methyl-d3 stearidonate to achieve a more holistic understanding of metabolic regulation. mdpi.com

By introducing this compound into a biological system, researchers can trace the flux of the d3-label through various metabolic pathways. This "fluxomic" data provides a direct measure of the activity of these pathways, a dimension of information that is not available from conventional omics alone. creative-proteomics.comresearchgate.net For example, an integrated multi-omics study could reveal:

Correlation of Gene Expression with Metabolic Flux: Transcriptomic analysis might identify the upregulation of genes encoding for fatty acid elongase and desaturase enzymes. By simultaneously using this compound as a tracer, researchers can quantitatively confirm that this increased gene expression leads to a higher flux of stearidonate into downstream products like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).

Validation of Proteomic Findings: Proteomic analysis may show increased abundance of proteins involved in triacylglycerol (TAG) synthesis. A tracer experiment can directly measure the rate of incorporation of this compound into the TAG pool, thus validating the functional consequence of the observed proteomic changes.

Mechanistic Insights into Disease: In metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), multi-omics approaches can identify numerous molecular changes. nih.govnih.gov Isotope tracers can help pinpoint the specific metabolic pathways that are dysregulated, distinguishing between, for instance, increased fatty acid uptake, enhanced de novo lipogenesis, or reduced fatty acid oxidation as the primary driver of lipid accumulation.

The integration of flux data from tracers with other omics datasets provides a powerful framework for building predictive models of metabolic networks and understanding how these networks are rewired in health and disease.

Development of Novel Isotopic Labeling Strategies for Complex Lipid Classes

Novel strategies that can be applied to polyunsaturated fatty acids like stearidonate include:

Position-Specific Labeling: This involves placing stable isotopes (e.g., ¹³C or ²H) at specific locations within the fatty acid's carbon backbone. This allows researchers to track the fate of particular atoms during metabolic transformations. For instance, labeling the carboxyl carbon can specifically track elongation events, while labeling carbons at the site of desaturation can directly probe the activity of desaturase enzymes.

Uniform Carbon-13 Labeling (U-¹³C): Synthesizing stearidonate where all 18 carbon atoms are the ¹³C isotope provides a powerful tool for metabolic flux analysis. nih.gov By analyzing the distribution of ¹³C in downstream metabolites, it is possible to deconvolve complex metabolic networks and quantify the relative contributions of different pathways to lipid synthesis.

Combinatorial Isotope Labeling: This advanced approach uses multiple different isotopes within the same molecule. For example, a stearidonate molecule could be synthesized with a ¹³C-labeled backbone and a ²H (deuterium)-labeled methyl group. This would enable the simultaneous tracking of the acyl chain and the intact ester in different metabolic processes.

These advanced labeling techniques, while synthetically challenging, offer unprecedented detail in tracking lipid metabolism and will be crucial for dissecting the intricate pathways governing the synthesis and remodeling of complex lipid classes. isotope.com

Labeling StrategyDescriptionPrimary ApplicationExample Information Gained
Methyl Group Labeling (e.g., Methyl-d3) Isotopes are placed on the methyl ester group.Tracing the uptake and initial incorporation of the fatty acid ester.Rate of hydrolysis of the methyl ester; overall flux into lipid pools.
Position-Specific Labeling Isotopes (¹³C or ²H) are placed at specific carbons in the acyl chain.Probing specific enzymatic reactions (e.g., elongation, desaturation).Quantifying the activity of specific desaturase or elongase enzymes.
Uniform Labeling (e.g., U-¹³C) All carbon atoms in the molecule are replaced with a heavy isotope.Comprehensive metabolic flux analysis (MFA).Determining the fate of the entire carbon skeleton; de novo synthesis pathways.
Combinatorial Labeling The molecule contains multiple types of isotopes (e.g., ¹³C and ²H).Simultaneous tracking of different parts of the molecule or pathways.Differentiating between acyl chain remodeling and headgroup exchange in phospholipids (B1166683).

Advancements in Computational Modeling and Bioinformatics for Isotope Tracer Data Analysis

The increasing complexity of both isotopic labeling strategies and experimental designs generates vast and intricate datasets. A major bottleneck and area of future development is the creation of advanced computational and bioinformatic tools to process, analyze, and interpret this data. researchgate.netnih.gov The analysis of data from tracers like this compound requires sophisticated software that can accurately calculate isotope enrichment and model metabolic fluxes. researchgate.net

Key areas for future computational advancements include:

Improved Data Processing Algorithms: The raw data from mass spectrometry analysis of isotope tracer experiments requires complex processing to correct for natural isotope abundance, resolve overlapping isotopic peaks, and accurately quantify the level of isotope incorporation into hundreds of different lipid species. nih.govoup.com

Dynamic Metabolic Flux Analysis (MFA): Most current MFA models assume the biological system is at a steady state. creative-proteomics.comnih.gov However, metabolism is often highly dynamic. Future modeling approaches will increasingly focus on dynamic MFA, which can describe how metabolic fluxes change over time in response to stimuli or perturbations, providing a more realistic view of cellular metabolism. nih.gov

Integrated Multi-Omics Modeling: The ultimate goal is to develop computational frameworks that can integrate flux data from isotope tracers with transcriptomic, proteomic, and metabolomic data. Such models will allow researchers to build comprehensive, systems-level representations of metabolic regulation and predict how networks will respond to genetic or environmental changes.

The development of user-friendly, open-source software platforms that incorporate these advanced features will be essential to making these powerful analytical techniques accessible to a broader range of researchers in the lipid biochemistry community.

Tool/PlatformPrimary FunctionRelevance to Isotope Tracer Data
MS-DIAL MS data processing for identification and quantification.Processes raw mass spectrometry data to identify and quantify labeled and unlabeled lipid species. creative-proteomics.com
LipidXplorer Shotgun lipidomics data analysis.Identifies lipids from complex mixtures and can be used to determine isotopic enrichment in high-throughput experiments. nih.gov
MZmine Framework for differential analysis of mass spectrometry data.Aligns and processes MS data from tracer experiments to compare isotopic labeling patterns across different conditions. researchgate.net
XCMS Web-based metabolomic data processing.Provides tools for feature detection, retention time correction, and alignment of LC-MS data, which are essential steps before flux analysis. nih.gov
BioPAN Lipid pathway enrichment analysis.Can be used to contextualize the results of tracer studies by identifying which metabolic pathways are most impacted by the observed fluxes. nih.gov

Exploration of this compound in Emerging Areas of Lipid Biochemistry Research

As analytical technologies continue to advance, new frontiers in lipid biochemistry are emerging. Stable isotope tracers like this compound are ideally suited to provide novel insights in these developing fields.

Spatially-Resolved Metabolomics (Mass Spectrometry Imaging): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry allow for the visualization of the distribution of molecules directly in tissue sections. nih.gov By administering this compound and analyzing tissues with MALDI imaging, it will be possible to see where the tracer and its metabolic products accumulate. This could reveal, for example, how dietary omega-3 fatty acids are distributed within different regions of the brain or how lipid metabolism is altered in specific zones of a tumor microenvironment. researchgate.net

Single-Cell Lipidomics: It is now understood that significant metabolic heterogeneity exists even among cells of the same type within a tissue. A major future challenge is to measure metabolic flux at the single-cell level. Advances in mass spectrometry sensitivity and microfluidics may soon enable the use of tracers like this compound to quantify lipid metabolism in individual cells, uncovering cellular differences that are obscured in bulk tissue analysis.

Inter-Organ Lipid Trafficking: The transport of lipids between different organs is crucial for whole-body energy homeostasis and signaling. eurisotop.com By administering this compound and tracking the appearance of the d3-label in the lipid pools of various tissues and in circulation over time, researchers can build comprehensive models of inter-organ lipid flux. nih.gov This can provide critical insights into the pathophysiology of metabolic diseases like type 2 diabetes and atherosclerosis.

Lipid Droplet Dynamics: Far from being inert storage depots, lipid droplets are now recognized as dynamic organelles central to lipid and energy metabolism. mdpi.com Tracers can be used to measure the rates of fatty acid incorporation into and mobilization from lipid droplets under various conditions, clarifying the role of these organelles in buffering fatty acid fluxes and preventing lipotoxicity.

The application of this compound and other advanced tracers in these emerging areas will undoubtedly yield fundamental new discoveries about the complex roles of lipids in biology, health, and disease.

Q & A

What methodologies are recommended for synthesizing and purifying Methyl-d3 Stearidonate in isotopic labeling studies?

Answer:
Synthesis of this compound requires precise deuteration at specific methyl groups. Protocols typically involve:

  • Deuterium incorporation : Use of deuterated reagents (e.g., D₂O or deuterated methanol) in esterification or transesterification reactions to replace hydrogen atoms at targeted positions .
  • Purification : Chromatographic techniques (e.g., HPLC or GC) with deuterium-sensitive detectors to isolate the deuterated compound from non-labeled byproducts.
  • Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H NMR) and Mass Spectrometry (MS) to confirm isotopic purity and structural integrity .
    Key consideration : Optimize reaction conditions (temperature, pH) to minimize isotopic exchange or scrambling.

How can researchers distinguish this compound from its non-deuterated form in complex biological matrices?

Answer:
Analytical differentiation relies on:

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or tandem MS (MS/MS) to detect mass shifts (+3 Da) from deuterium incorporation. Use Selected Reaction Monitoring (SRM) for targeted quantification in lipidomic workflows .
  • Isotopic Peak Patterns : Deuterium alters isotopic distributions in MS spectra, enabling identification via software tools (e.g., XCMS, LipidSearch) .
  • NMR Spectroscopy : ²H NMR or ¹H-¹H COSY to resolve deuterium-induced chemical shift differences in methyl groups .
    Advanced tip : Pair with stable isotope tracing to track metabolic incorporation in vivo .

What experimental design strategies mitigate confounding factors in studying this compound’s role in hypertension-associated lipid metabolism?

Answer:
Critical considerations include:

  • Controlled Tracer Studies : Administer this compound alongside non-deuterated controls to isolate isotopic effects. Use crossover designs to account for inter-individual variability .
  • Multi-Omics Integration : Combine lipidomics with proteomics/transcriptomics to contextualize metabolic flux (e.g., LC-MS/MS for lipid profiling and RNA-seq for pathway analysis) .
  • Ethical and Safety Protocols : Adhere to institutional guidelines for deuterated compound handling (e.g., MedChemExpress safety sheets for deuterated analogs) .
    Data validation : Replicate findings across independent cohorts and validate with orthogonal methods (e.g., enzymatic assays for pathway activity) .

How should researchers resolve contradictions in reported cardiovascular effects of stearidonate derivatives across studies?

Answer:
Address discrepancies via:

  • Systematic Meta-Analysis : Aggregate data from hypertension metabolomics studies (e.g., KAIMRC’s findings on stearidonate and blood pressure ) and assess heterogeneity using tools like RevMan or MetaLab.
  • Mechanistic Follow-Up : Conduct in vitro assays (e.g., endothelial cell models) to test anti-inflammatory or pro-thrombotic hypotheses under controlled conditions .
  • Population Stratification : Analyze subgroups (e.g., by age, comorbidities) to identify confounding variables in clinical datasets .
    Example : KAIMRC’s study noted conflicting roles of stearidonate in nephropathy vs. cardiovascular protection, warranting context-specific analyses .

What safety and storage protocols are essential for handling this compound in laboratory settings?

Answer:

  • Handling : Use PPE (gloves, lab coats) and fume hoods to avoid inhalation/contact. Avoid dust generation; store in sealed, labeled containers .
  • Stability : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Monitor degradation via periodic NMR/MS checks .
  • Disposal : Follow hazardous waste regulations for deuterated compounds. Consult institutional safety officers for deactivation protocols .

What advanced computational tools support the integration of this compound tracer data into multi-omics frameworks?

Answer:

  • Pathway Analysis Software : Use platforms like MetaboAnalyst or KEGG Mapper to map deuterium-labeled metabolites onto lipid metabolic pathways .
  • Data Repositories : Submit annotated datasets to repositories (e.g., Metabolights) with standardized metadata (ISO/TS 23494 for chemical isotopes) .
  • Machine Learning : Train models on isotopic tracer data to predict metabolic flux rates or identify novel lipid intermediates .
    Best practice : Document metadata comprehensively, including synthesis protocols, MS parameters, and ethical approvals, to ensure reproducibility .

How can researchers validate the biological relevance of this compound findings in preclinical models?

Answer:

  • In Vivo/Ex Vivo Models : Use knockout rodents (e.g., Δ-5 desaturase-deficient mice) to test stearidonate’s dependency on specific enzymes .
  • Isotope Ratio Analysis : Compare deuterium enrichment in tissues (via GC-IRMS) to confirm metabolic incorporation .
  • Clinical Correlation : Cross-reference preclinical data with human metabolomics datasets (e.g., hypertensive patient cohorts ).
    Quality control : Include sham-treated controls and blind analysts to treatment groups during data processing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.